4-Pyridinol, 3,5-dibromo-, ion(1-)
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Overview
Description
4-Pyridinol, 3,5-dibromo-, ion(1-) is a chemical compound with the molecular formula C5H3Br2NO It is a derivative of pyridinol, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinol, 3,5-dibromo-, ion(1-) typically involves the bromination of 4-pyridinol. The reaction is carried out by treating 4-pyridinol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 3 and 5 positions on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of 4-Pyridinol, 3,5-dibromo-, ion(1-) may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over the reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pyridinol, 3,5-dibromo-, ion(1-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less substituted pyridinol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridinol compounds .
Scientific Research Applications
4-Pyridinol, 3,5-dibromo-, ion(1-) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Pyridinol, 3,5-dibromo-, ion(1-) involves its interaction with specific molecular targets. The bromine atoms on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the hydroxyl group at the 4-position can form hydrogen bonds, further stabilizing the interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-methoxypyridine-N-oxide
- 3,5-Dibromo-2-pyridinol
- 3,5-Dibromo-4-hydroxypyridine-2-carboxylic acid
Uniqueness
4-Pyridinol, 3,5-dibromo-, ion(1-) is unique due to the specific positioning of the bromine atoms and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C5H2Br2NO- |
---|---|
Molecular Weight |
251.88 g/mol |
IUPAC Name |
3,5-dibromopyridin-4-olate |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)/p-1 |
InChI Key |
MXBBVOSRBZCCOD-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)[O-])Br |
Origin of Product |
United States |
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